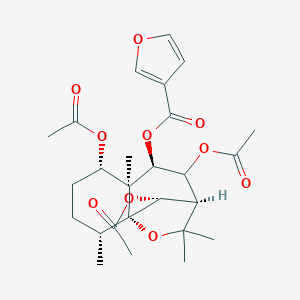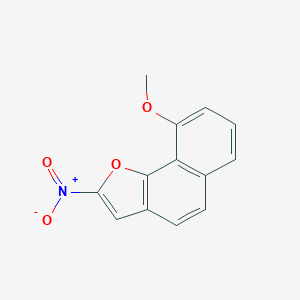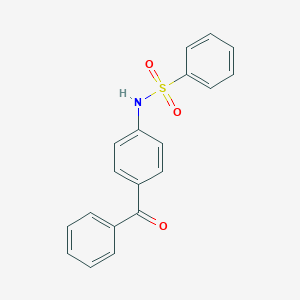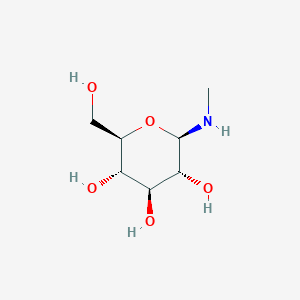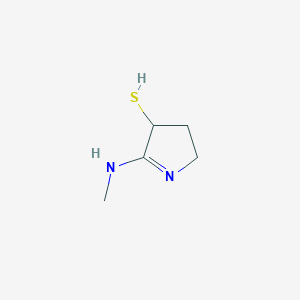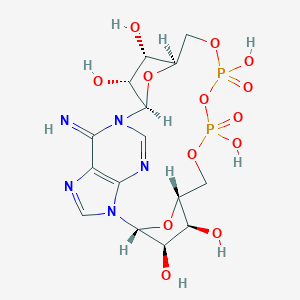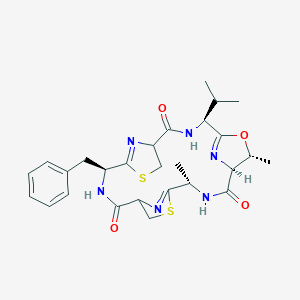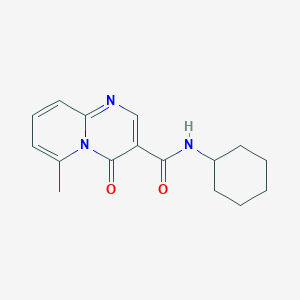
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo-
Übersicht
Beschreibung
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- is a chemical compound with potential applications in the field of scientific research. This compound belongs to the family of pyrido-pyrimidine derivatives, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Other potential applications include the treatment of inflammatory diseases and neurological disorders.
Wirkmechanismus
The exact mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- is not fully understood. However, studies have suggested that it may exert its biological activity by inhibiting various enzymes and signaling pathways that are involved in cell growth and survival. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which are key regulators of the cell cycle. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
Studies have shown that 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- exhibits a variety of biochemical and physiological effects. For example, it has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to modulate the expression of various genes that are involved in cell growth and survival. In addition, it has been shown to induce changes in cell morphology and cytoskeleton organization.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- in lab experiments is its potent biological activity. This makes it a valuable tool for studying various biological processes, such as cell growth and differentiation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo-. One area of research is to further elucidate its mechanism of action, which will help to better understand its biological activity. Another area of research is to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. In addition, research could focus on developing more efficient synthesis methods for this compound. Overall, 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- is a promising compound with potential applications in various fields of scientific research.
Eigenschaften
CAS-Nummer |
125055-63-2 |
|---|---|
Produktname |
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- |
Molekularformel |
C16H19N3O2 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
N-cyclohexyl-6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-11-6-5-9-14-17-10-13(16(21)19(11)14)15(20)18-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,18,20) |
InChI-Schlüssel |
VOWAKWKKYNYQCV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3CCCCC3 |
Kanonische SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3CCCCC3 |
Andere CAS-Nummern |
125055-63-2 |
Synonyme |
N-cyclohexyl-2-methyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetra ene-9-carboxamide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


